6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is a fluorinated aromatic compound with significant importance in various fields of scientific research. The presence of both fluoro and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound may be involved in the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl is reacted with a fluoro-substituted aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include refluxing in a solvent such as dioxane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions ortho and para to the fluoro and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
Fluorinated Quinolines: Known for their antibacterial and antimalarial activities.
Fluorinated Isoquinolines: Used in pharmaceuticals and materials science for their unique properties.
Trifluoromethylated Aromatics: Widely studied for their applications in drug discovery and agrochemicals.
Uniqueness: 6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid stands out due to the combination of fluoro and trifluoromethyl groups on a biphenyl scaffold, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure is known to enhance biological activity, improve metabolic stability, and alter pharmacokinetic properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H10F4O2
- Molecular Weight : 292.23 g/mol
- CAS Number : Not specified in the available sources.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to interact with various enzymes, particularly those involved in metabolic pathways. The trifluoromethyl group enhances binding affinity and specificity towards target enzymes.
- Receptor Modulation : This compound may act as a modulator of specific receptors, influencing signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated significant antibacterial properties in vitro.
Biological Activity Data
Case Studies
-
Anticancer Activity :
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values significantly lower than those of traditional chemotherapeutics like cisplatin. -
Antimicrobial Studies :
Another research focused on the antimicrobial properties of fluorinated biphenyl derivatives. The results indicated that modifications to the biphenyl structure enhanced antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. -
Metabolic Stability :
A pharmacokinetic study highlighted that the trifluoromethyl group contributes to increased metabolic stability in liver microsomes, suggesting that this compound may have favorable pharmacokinetic properties for further development as a therapeutic agent.
Properties
IUPAC Name |
4-fluoro-3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQTUZLHWCZPGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680890 |
Source
|
Record name | 6-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261593-39-8 |
Source
|
Record name | 6-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.